Rosiglitazone

Descripción

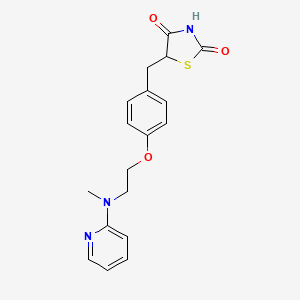

Structure

3D Structure

Propiedades

IUPAC Name |

5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASAKCUCGLMORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037131 | |

| Record name | Rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rosiglitazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless crystals from methanol | |

CAS No. |

122320-73-4 | |

| Record name | Rosiglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122320-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosiglitazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122320734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosiglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rosiglitazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-(2-(N-METHYL-N-(2-PYRIDYL)AMINO)ETHOXY)BENZYL)THIAZOLIDINE-2,4 -DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V02F2KDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rosiglitazone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rosiglitazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122-123 °C, 153-155 °C | |

| Record name | Rosiglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rosiglitazone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the-Mechanism of Action of Rosiglitazone in Adipocytes

Abstract

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, exerts its potent insulin-sensitizing effects primarily through actions on adipocytes. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates adipocyte function. The core of its action is the high-affinity agonism for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that acts as a master regulator of adipogenesis and lipid metabolism.[1][2][3] Upon activation by this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), and initiates a cascade of transcriptional changes. This guide will dissect the four primary pillars of this compound's action in adipocytes: (1) promotion of adipogenesis and remodeling of adipose tissue, (2) enhancement of insulin signaling and glucose uptake, (3) modulation of adipokine secretion to improve systemic insulin sensitivity, and (4) regulation of lipid metabolism to reduce lipotoxicity. We will provide detailed experimental protocols and field-proven insights to equip researchers and drug development professionals with a comprehensive understanding of this critical anti-diabetic mechanism.

The Central Target: PPARγ Activation

The primary molecular target of this compound is PPARγ, a nuclear receptor predominantly expressed in adipose tissue.[4][5] this compound's efficacy is rooted in its ability to bind to and activate this receptor, which functions as a ligand-activated transcription factor.

Molecular Interaction and Transcriptional Cascade

This compound binds to the ligand-binding domain of PPARγ, inducing a conformational change that facilitates the recruitment of coactivator proteins and the dismissal of corepressors. This activated complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARγ-RXR heterodimer translocates to the nucleus and binds to PPREs located in the promoter regions of target genes.[6] This binding, coupled with the recruitment of the mediator complex, initiates the transcription of a suite of genes that collectively reprogram adipocyte metabolism.[1][3][7]

Interestingly, this compound does not cause major changes in the overall locations of PPARγ binding sites on the genome; rather, it enhances PPARγ occupancy at pre-existing sites.[1][8] This amplified binding is directly correlated with an increase in the transcription of nearby genes, demonstrating a causal link between agonist binding, receptor-DNA association, and gene activation.[1][3][7]

Core Mechanistic Pillars in Adipocytes

This compound's activation of PPARγ in adipocytes triggers a multi-faceted response that can be categorized into four key mechanistic pillars.

Pillar 1: Promotion of Adipogenesis and Adipose Tissue Remodeling

A cornerstone of this compound's action is its potent ability to promote the differentiation of preadipocytes into mature, functional adipocytes.[2][6] This process, known as adipogenesis, is critical for healthy adipose tissue expansion and function.

Causality: By activating PPARγ, the master regulator of adipocyte differentiation, this compound drives the expression of downstream transcription factors like C/EBPα and genes required for the adipocyte phenotype.[1][3][9] This leads to the formation of new, smaller, and more insulin-sensitive adipocytes.[5][10] This remodeling is thought to be beneficial as it provides a safe storage depot for circulating free fatty acids, preventing their accumulation in other tissues like muscle and liver, a condition known as lipotoxicity which contributes to insulin resistance.[4][6]

Experimental Protocol: In Vitro Adipocyte Differentiation of 3T3-L1 Cells

This protocol is a widely accepted method for studying adipogenesis in a cell culture model.[11][12] The inclusion of this compound significantly enhances differentiation efficiency.[11][12]

Rationale: The 3T3-L1 cell line is a robust and well-characterized model of murine preadipocytes that can be reliably induced to differentiate into mature adipocytes, making them ideal for studying the effects of compounds like this compound.[11]

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Differentiation Medium (DM): DMEM/10% FBS containing 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.

-

This compound (e.g., 2 µM final concentration)[12]

-

Maintenance Medium (MM): DMEM/10% FBS containing 10 µg/mL Insulin.

-

Oil Red O staining solution

Step-by-Step Procedure:

-

Seeding: Plate 3T3-L1 cells and grow them to 100% confluency in DMEM/10% FBS. Maintain them in a post-confluent state for 2 days to ensure growth arrest, which is critical for initiating differentiation.[13]

-

Induction (Day 0): Replace the medium with Differentiation Medium (DM) containing 2 µM this compound.

-

Induction (Day 2): Remove the DM and replace it with Maintenance Medium (MM), still containing 2 µM this compound.

-

Maintenance (Day 4 onwards): Replace the medium every 2 days with fresh MM (with this compound).

-

Assessment (Day 8-12): Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible. Lipid accumulation can be qualitatively and quantitatively assessed using Oil Red O staining.[13]

Pillar 2: Enhancement of Insulin Signaling and Glucose Uptake

This compound directly improves insulin sensitivity at the adipocyte level. This is achieved by upregulating key components of the insulin signaling pathway and enhancing the cell's ability to take up glucose from the bloodstream.

Causality: PPARγ activation increases the transcription of genes involved in insulin signaling.[6] This includes increasing the expression of the insulin receptor itself and its downstream targets like Insulin Receptor Substrate (IRS) proteins.[14] Furthermore, this compound enhances the expression and translocation of the glucose transporter type 4 (GLUT4), the primary transporter responsible for insulin-mediated glucose uptake into adipocytes.[[“]] Studies show this effect involves the PI3-K/AKT pathway.[16] The result is a significant increase in glucose clearance into fat cells, contributing to lower blood glucose levels.[2][[“]] Clinical data shows this compound can increase insulin-stimulated glucose uptake in subcutaneous adipose tissue by up to 58%.[17]

Experimental Protocol: Quantifying Glucose Uptake using 2-NBDG

This protocol uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake in cultured adipocytes.[18][19]

Rationale: 2-NBDG is transported into cells via GLUT transporters but is not fully metabolized, causing it to accumulate inside the cell.[19][20] The resulting fluorescence intensity is directly proportional to the rate of glucose uptake, providing a safe and quantifiable alternative to radioactive assays.[18][19]

Materials:

-

Differentiated 3T3-L1 adipocytes (from protocol 2.1)

-

Phosphate-Buffered Saline (PBS)

-

Serum-free DMEM

-

Insulin (100 nM final concentration)

-

Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)[21]

Step-by-Step Procedure:

-

Serum Starvation: Wash differentiated adipocytes twice with warm PBS. Incubate cells in serum-free DMEM for 2-4 hours at 37°C. This step is crucial to reduce basal glucose uptake and synchronize the cells for insulin stimulation.

-

Treatment: Treat cells with this compound or vehicle control for a predetermined time (e.g., 24 hours).

-

Insulin Stimulation: Add insulin (100 nM) to the appropriate wells and incubate for 30 minutes at 37°C.[21]

-

Glucose Uptake: Add 2-NBDG (100 µM) to all wells and incubate for 30-60 minutes at 37°C.[21]

-

Termination: Stop the uptake by removing the 2-NBDG medium and washing the cells three times with ice-cold PBS.[21]

-

Measurement: Add PBS to each well and measure the intracellular fluorescence using a plate reader. Increased fluorescence in this compound-treated, insulin-stimulated cells compared to controls indicates enhanced glucose uptake.

Pillar 3: Favorable Modulation of Adipokine Secretion

Adipocytes are endocrine cells that secrete a variety of signaling proteins called adipokines. This compound beneficially alters the secretion profile of these hormones.

Causality: The most significant effect is a robust increase in the expression and secretion of adiponectin, an insulin-sensitizing and anti-inflammatory hormone.[2][10][23] Conversely, this compound represses the expression of pro-inflammatory adipokines like resistin and TNF-α, which are known to contribute to insulin resistance.[2][8] This shift in the adipokine profile—more adiponectin, less resistin—is a key mechanism by which this compound's effects in adipose tissue are translated into improved systemic insulin sensitivity in other tissues like the liver and muscle.[4]

| Adipokine | Effect of this compound | Functional Consequence |

| Adiponectin | Upregulation [2][23] | Increased insulin sensitivity, anti-inflammatory effects[24] |

| Resistin | Downregulation [2][8] | Reduced insulin resistance |

| TNF-α | Downregulation [4] | Reduced inflammation, improved insulin signaling |

| Leptin | No significant change or slight decrease[25] | Primarily affects appetite, less direct role in insulin sensitization |

Table 1: Summary of this compound's Effects on Adipokine Secretion.

Experimental Protocol: Measuring Adiponectin Secretion via ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying secreted proteins like adiponectin in cell culture supernatants.[24]

Rationale: The sandwich ELISA format provides high specificity and sensitivity for measuring the concentration of a target protein.[26] An antibody specific to adiponectin is coated onto the plate, capturing the protein from the sample. A second, enzyme-linked antibody is then used for detection, generating a colorimetric signal proportional to the amount of adiponectin present.[27]

Materials:

-

Conditioned media (supernatant) from differentiated adipocytes (treated with this compound or vehicle)

-

Commercial Human or Mouse Adiponectin ELISA Kit (e.g., from Abcam, R&D Systems, Thermo Fisher)[26][28]

-

Microplate reader capable of measuring absorbance at 450 nm

Step-by-Step Procedure (General):

-

Sample Collection: Collect the cell culture supernatant from treated and control adipocytes. Centrifuge to remove any cellular debris.[27]

-

Assay Preparation: Prepare standards, controls, and samples according to the ELISA kit manufacturer's protocol. This typically involves dilution of the samples.

-

Binding: Add the prepared standards and samples to the antibody-coated wells of the 96-well plate and incubate.

-

Washing & Detection: Wash the plate to remove unbound substances. Add the biotinylated detection antibody, followed by another wash, and then add the HRP-streptavidin conjugate.

-

Signal Development: Add the TMB substrate solution, which will react with the HRP to produce a blue color.[27]

-

Stopping the Reaction: Add the Stop Solution, which turns the color yellow.[27]

-

Measurement: Immediately read the absorbance at 450 nm. Calculate the concentration of adiponectin in the samples by comparing their absorbance to the standard curve.

Pillar 4: Regulation of Lipid Metabolism

This compound profoundly impacts lipid handling in adipocytes, promoting the safe storage of fatty acids and preventing their harmful accumulation elsewhere.

Causality: this compound upregulates a portfolio of genes involved in fatty acid uptake and triglyceride synthesis. This includes lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating lipoproteins, and fatty acid transporters like CD36.[10][23][29] By increasing the expression of these genes, this compound enhances the adipocyte's capacity to take up fatty acids from the blood and store them as neutral triglycerides.[16][25] Simultaneously, it improves the adipocyte's sensitivity to insulin's anti-lipolytic effect, meaning it suppresses the breakdown of stored fat (lipolysis) more effectively.[4][30] This dual action effectively "traps" lipids in subcutaneous adipose tissue, supporting the "fatty acid steal" hypothesis, which posits that this reduces lipid availability to muscle and liver, thereby improving their insulin sensitivity.[5][10]

| Gene Target | Gene Symbol | Function | Effect of this compound |

| Lipoprotein Lipase | LPL | Hydrolyzes circulating triglycerides | Upregulation [23] |

| Fatty Acid Binding Protein 4 | FABP4 (aP2) | Intracellular fatty acid transport | Upregulation [8][29] |

| Fatty Acid Translocase | CD36 | Fatty acid uptake into the cell | Upregulation [10][29] |

| Glycerol-3-phosphate dehydrogenase | G3PDH | Triglyceride synthesis | Upregulation [23] |

Table 2: Key PPARγ Target Genes in Lipid Metabolism Upregulated by this compound.

Integrated View and Conclusion

The mechanism of action of this compound in adipocytes is a sophisticated and integrated process. It is not a single action, but a coordinated reprogramming of the adipocyte's genetic and metabolic machinery. By activating the master regulator PPARγ, this compound promotes the development of healthy adipose tissue, enhances local and systemic insulin sensitivity through improved glucose uptake and beneficial adipokine secretion, and safely sequesters lipids to prevent systemic lipotoxicity.

This technical guide provides the foundational knowledge and practical methodologies for researchers to investigate these mechanisms further. Understanding the intricate details of how this compound transforms adipocyte function is paramount for the development of next-generation therapeutics for type 2 diabetes and other metabolic disorders.

References

- 1. Acute genome-wide effects of this compound on PPARγ transcriptional networks in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Absence of an adipogenic effect of this compound on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Acute Genome-Wide Effects of this compound on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of the Target Proteins of this compound in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist this compound as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound produces insulin sensitisation by increasing expression of the insulin receptor and its tyrosine kinase activity in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

- 16. This compound Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. scholarworks.uark.edu [scholarworks.uark.edu]

- 19. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. This compound increases the expression of peroxisome proliferator-activated receptor-gamma target genes in adipose tissue, liver, and skeletal muscle in the sheep fetus in late gestation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quantification of Adiponectin in human serum/plasma using ELISA â Vitas Analytical Services [vitas.no]

- 25. diabetesjournals.org [diabetesjournals.org]

- 26. Mouse Adiponectin ELISA Kit (KMP0041) - Invitrogen [thermofisher.com]

- 27. bioworlde.com [bioworlde.com]

- 28. ELISA For The Measurement of High Molecular Weight Adiponectin: R&D Systems [rndsystems.com]

- 29. Peroxisome Proliferator-activated Receptor γ Agonist this compound Increases Expression of Very Low Density Lipoprotein Receptor Gene in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The effects of this compound on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Rosiglitazone: A Selective PPARγ Agonist - An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a high-affinity, selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and inflammation. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its mechanism of action from receptor binding to the transcriptional regulation of target genes. Furthermore, this guide offers field-proven, step-by-step protocols for the in vitro characterization of PPARγ agonists and discusses the clinical implications of this compound therapy, including its efficacy, adverse effect profile, and the mechanistic basis for these effects. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals working in the fields of metabolic disease, pharmacology, and nuclear receptor biology.

The Molecular Pharmacology of this compound and PPARγ

The therapeutic effects of this compound are mediated through its potent and selective activation of PPARγ.[1][2] Understanding the intricate details of this interaction is fundamental to appreciating its biological consequences.

The PPARγ Receptor

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3] It is predominantly expressed in adipose tissue but is also found in other tissues, including skeletal muscle, liver, and macrophages.[4][5] PPARγ exists as two isoforms, γ1 and γ2, which arise from alternative splicing and promoter usage. The PPARγ2 isoform, containing an additional 30 amino acids at its N-terminus, is almost exclusively expressed in adipocytes and is considered a key regulator of their differentiation.[6]

The structure of PPARγ, like other nuclear receptors, includes a ligand-binding domain (LBD) which contains a large, T-shaped binding pocket capable of accommodating a variety of endogenous and synthetic ligands.[7] Endogenous ligands for PPARγ include fatty acids and eicosanoids.[8]

This compound-PPARγ Interaction and Mechanism of Action

This compound functions as a full agonist, binding with high affinity to the PPARγ LBD.[9] This binding event induces a critical conformational change in the receptor, particularly in the activation function-2 (AF-2) domain.[9] This structural rearrangement facilitates the dissociation of corepressor proteins (e.g., NCoR, SMRT) and the recruitment of coactivator proteins (e.g., PGC-1α, SRC-1, CBP/p300).[6][10][11]

The activated this compound-PPARγ complex then forms a heterodimer with the retinoid X receptor (RXR).[4][8] This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[3] This binding event initiates the transcription of a suite of genes involved in several key metabolic processes:

-

Insulin Sensitization: Upregulation of genes that enhance insulin signaling, such as the glucose transporter GLUT4, leading to increased glucose uptake in peripheral tissues.[1]

-

Adipogenesis and Lipid Metabolism: Promotion of adipocyte differentiation and the expression of genes involved in fatty acid uptake and storage, such as lipoprotein lipase and fatty acid transporter protein. This leads to a redistribution of lipids from the circulation and other tissues to subcutaneous adipose tissue.[1][12]

-

Inflammation: this compound can also exert anti-inflammatory effects by repressing the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB).[5][13]

The net effect of these transcriptional changes is an improvement in insulin sensitivity, a reduction in circulating free fatty acids, and a modulation of adipokine secretion, such as an increase in the insulin-sensitizing hormone adiponectin.[4][12]

In Vitro and In Vivo Characterization of this compound Activity

A critical aspect of drug development is the rigorous characterization of a compound's activity. For a PPARγ agonist like this compound, this involves a combination of in vitro assays to determine binding affinity and functional potency, and in vivo studies to assess efficacy in relevant disease models.

In Vitro Assays for PPARγ Agonism

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.[14][15] It measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the PPARγ LBD.

Principle: A fixed concentration of a high-affinity radioligand (e.g., [3H]-rosiglitazone) is incubated with a source of PPARγ receptor (e.g., purified LBD, cell lysates). Increasing concentrations of the unlabeled test compound are added, and the displacement of the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki).

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a buffer solution (e.g., phosphate-buffered saline with protease inhibitors).

-

Dilute the PPARγ LBD protein to a working concentration.

-

Prepare serial dilutions of the unlabeled test compound.

-

Dilute the radiolabeled ligand to a final concentration approximately equal to its Kd.

-

-

Assay Setup (in a 96-well plate):

-

Add buffer, PPARγ LBD protein, and the radiolabeled ligand to each well.

-

Add the serially diluted test compound to the appropriate wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Use a filter plate (e.g., glass fiber) to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters to remove unbound radioactivity.[14]

-

Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

This cell-based assay measures the functional potency (EC50) of a compound by quantifying its ability to activate PPARγ-mediated gene transcription.

Principle: A host cell line is transiently transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene downstream of a PPRE. When an agonist like this compound activates PPARγ, the resulting complex binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of receptor activation.

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

-

Co-transfect the cells with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A β-galactosidase or Renilla luciferase vector is often co-transfected for normalization.

-

-

Compound Treatment: After transfection, treat the cells with serial dilutions of the test compound (this compound) for 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a lysis buffer.

-

Luciferase Assay: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Normalization: If a normalization vector was used, perform the corresponding assay (e.g., β-galactosidase assay).

-

Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the normalized activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.

In Vivo Models for Assessing Efficacy

To evaluate the therapeutic potential of a PPARγ agonist, it is essential to use animal models that recapitulate the key features of human metabolic diseases. Common models include genetically obese and diabetic mice, such as db/db mice (leptin receptor deficient) and ob/ob mice (leptin deficient), as well as diet-induced obesity models.

Key efficacy endpoints in these models include:

-

Reduction in fasting blood glucose and insulin levels.

-

Improvement in glucose tolerance, as assessed by an oral glucose tolerance test (OGTT).

-

Enhancement of insulin sensitivity, measured by an insulin tolerance test (ITT) or a euglycemic-hyperinsulinemic clamp.

-

Changes in plasma lipid profiles (triglycerides, free fatty acids).

Therapeutic Applications and Clinical Considerations

This compound was primarily developed for the treatment of type 2 diabetes mellitus (T2DM), where its principal therapeutic benefit is the improvement of glycemic control through insulin sensitization.[16]

Clinical Efficacy in Type 2 Diabetes Mellitus

Numerous clinical trials have demonstrated the efficacy of this compound in improving glycemic control in patients with T2DM, both as a monotherapy and in combination with other antidiabetic agents like metformin or sulfonylureas.[17][18][19]

| Clinical Trial Outcome | This compound Effect (Compared to Placebo/Control) | Reference |

| HbA1c Reduction | Significant decrease of 1.2% to 1.5% | [17][19] |

| Fasting Plasma Glucose | Significant reduction | [19][20] |

| Insulin Sensitivity | Markedly improved | [20][21] |

| Lipid Profile | Increase in HDL-C and LDL-C, decrease in triglycerides | [8][22] |

Adverse Effects and Mechanistic Basis

Despite its efficacy, the use of this compound has been associated with a number of adverse effects, which are mechanistically linked to PPARγ activation in various tissues.[23][24]

-

Weight Gain and Edema: A common side effect is fluid retention, which can lead to peripheral edema and weight gain.[25] This is thought to be mediated by PPARγ activation in the renal collecting ducts, leading to increased sodium and water reabsorption. In some patients, this can exacerbate or precipitate congestive heart failure.[22][26]

-

Bone Fractures: Long-term use of this compound has been associated with an increased risk of fractures, particularly in women.[22] This is believed to result from PPARγ's role in mesenchymal stem cell differentiation, where its activation promotes adipogenesis at the expense of osteoblast formation, leading to decreased bone density.[27]

-

Cardiovascular Risk: The cardiovascular safety of this compound has been a subject of significant debate. A 2007 meta-analysis suggested an increased risk of myocardial infarction, which led to restrictions on its use.[28] However, the subsequent large-scale, prospective this compound Evaluated for Cardiovascular Outcomes and Regulation of Glycaemia in Diabetes (RECORD) trial did not find a significant increase in the risk of cardiovascular death or hospitalization, although it did confirm an increased risk of heart failure.[29][30][31][32]

| Adverse Effect | Mechanistic Rationale | Reference |

| Weight Gain / Edema | PPARγ-mediated renal fluid retention | [23][25] |

| Congestive Heart Failure | Exacerbation due to increased plasma volume | [22][26] |

| Bone Fractures | Skewing of stem cell differentiation from osteoblasts to adipocytes | [27] |

Conclusion and Future Perspectives

This compound is a potent and selective PPARγ agonist that has provided significant insights into the role of this nuclear receptor in metabolic regulation. Its powerful insulin-sensitizing effects underscore the therapeutic potential of targeting PPARγ. However, the mechanism-based side effects, including fluid retention, weight gain, and bone fractures, have limited its clinical utility and highlighted the need for more refined therapeutic agents.

The challenges associated with full PPARγ agonism have spurred the development of a new class of compounds known as selective PPARγ modulators (SPPARMs).[33][34][35] These agents are designed to differentially recruit cofactors or bind to the receptor in a manner that separates the desired insulin-sensitizing effects from the unwanted side effects.[36][37] The ongoing research into SPPARMs represents a promising future direction for the development of safer and more effective treatments for type 2 diabetes and other metabolic disorders.

References

- 1. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Nuclear receptor corepressors and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The nuclear receptor corepressors NCoR and SMRT decrease peroxisome proliferator-activated receptor gamma transcriptional activity and repress 3T3-L1 adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nps.org.au [nps.org.au]

- 13. This compound ameliorates diabetic nephropathy by inhibiting reactive oxygen species and its downstream-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. Thiazolidinediones | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. This compound monotherapy is effective in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. This compound improves downstream insulin receptor signaling in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. What are the side effects of this compound Sodium? [synapse.patsnap.com]

- 24. Avandia Side Effects Guide: Risks, Warnings, and Use [canadianinsulin.com]

- 25. diabetesjournals.org [diabetesjournals.org]

- 26. This compound (Avandia) [ebmconsult.com]

- 27. academic.oup.com [academic.oup.com]

- 28. ovid.com [ovid.com]

- 29. rxfiles.ca [rxfiles.ca]

- 30. ahajournals.org [ahajournals.org]

- 31. This compound evaluated for cardiovascular outcomes in oral agent combination therapy for type 2 diabetes (RECORD): a multicentre, randomised, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. The record on this compound and the risk of myocardial infarction. | Semantic Scholar [semanticscholar.org]

- 33. Discovery and development of selective PPAR gamma modulators as safe and effective antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Identification of Selective PPAR-γ Modulators by Combining Pharmacophore Modeling, Molecular Docking, and Adipogenesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis of Rosiglitazone

An In-Depth Technical Guide to the Discovery and Synthesis of Rosiglitazone

Abstract

This compound, a member of the thiazolidinedione (TZD) class of drugs, emerged as a potent insulin-sensitizing agent for the management of type 2 diabetes mellitus.[1][2][3] This guide provides a comprehensive technical overview of the journey of this compound, from its conceptual discovery rooted in the challenge of insulin resistance to its intricate chemical synthesis. We will explore the scientific rationale that guided its development, the lead optimization process targeting the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), detailed synthetic methodologies, and the molecular mechanism of action that underpins its therapeutic effects. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed protocols.

The Discovery of this compound: A Targeted Approach to Insulin Resistance

The Scientific Imperative: Addressing Insulin Resistance

The pathophysiology of type 2 diabetes is complex, but a central feature is insulin resistance, a state where cells in the body become less responsive to the effects of insulin. This inefficiency in glucose uptake and utilization leads to hyperglycemia. Before the advent of the TZD class, existing therapies primarily focused on increasing insulin secretion or reducing glucose production, rather than directly targeting the underlying issue of insulin sensitivity.[4] The search for a new class of oral antidiabetic drugs, specifically "insulin sensitizers," was therefore a significant therapeutic goal.[2][5]

The Thiazolidinedione Scaffold and the Dawn of PPARγ Agonists

The discovery journey began with the thiazolidinedione (TZD) chemical scaffold. Early work at Takeda Laboratories on a series of clofibrate analogues led to the serendipitous discovery of Ciglitazone, the first TZD found to have hypoglycemic effects.[4] This pioneering compound, though never marketed, established the therapeutic potential of the TZD class. The first TZD to reach the market was Troglitazone; however, its clinical use was marred by significant hepatotoxicity, leading to its withdrawal.[4][5][6][7] This critical safety issue created an urgent need for safer, second-generation TZDs, setting the stage for the development of this compound by scientists at GlaxoSmithKline.[6][7][8]

The molecular target of the TZD class was identified as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3][9] PPARγ is a ligand-activated nuclear transcription factor that plays a master regulatory role in adipogenesis (fat cell formation), fatty acid storage, and glucose metabolism.[1][10] By activating PPARγ, TZDs could modulate the expression of numerous genes, ultimately enhancing the body's sensitivity to insulin.

Lead Discovery and Optimization: The Genesis of BRL 49653

The development of this compound (coded as BRL 49653) was a result of a targeted lead discovery and optimization program. The primary objective was to retain the potent insulin-sensitizing activity of the TZD scaffold while engineering out the toxicity observed with earlier compounds.

The Lead Optimization Workflow: The process is an iterative cycle of design, synthesis, and testing aimed at refining a "hit" compound from an initial screen into a viable drug candidate.[11][12][13] Key parameters for optimization include:

-

Potency: Increasing the binding affinity for the target receptor (PPARγ).

-

Selectivity: Ensuring high affinity for PPARγ with minimal interaction with other receptors (e.g., PPARα or PPARδ) to avoid off-target effects.

-

Pharmacokinetics (ADME): Optimizing Absorption, Distribution, Metabolism, and Excretion properties to ensure the drug reaches its target in effective concentrations and is cleared from the body appropriately.

-

Safety: Reducing or eliminating toxicity.

The structure of this compound reflects a successful optimization campaign. The molecule consists of three key moieties:

-

The Thiazolidinedione "Head": The acidic TZD ring is essential for binding to the PPARγ ligand-binding pocket and initiating the agonistic effect.

-

The Central Phenyl Ring: This acts as a rigid scaffold, correctly positioning the other two components.

-

The N-methyl-N-(2-pyridyl)aminoethoxy "Tail": This flexible side chain contributes significantly to the compound's high potency and favorable pharmacokinetic profile.

Preclinical Characterization: Quantifying PPARγ Agonism

Once identified, this compound's interaction with PPARγ was rigorously quantified through a series of binding and functional assays.

Binding Affinity Assays: Competition binding assays are used to determine the affinity of a ligand for its receptor. In these experiments, a radiolabeled ligand with known high affinity for PPARγ is incubated with the receptor. The ability of an unlabeled test compound (like this compound) to displace the radiolabeled ligand is measured, and from this, the inhibitory concentration (IC50) is calculated.

| Cell Type | Receptor Source | IC50 for this compound (nM) |

| Rat Adipocytes | Endogenous PPARγ | 12 |

| 3T3-L1 Adipocytes | Endogenous PPARγ | 4 |

| Human Adipocytes | Endogenous PPARγ | 9 |

| Recombinant | Human PPARγ1 Ligand Binding Domain | ~40 |

| Data synthesized from multiple sources for illustrative purposes. A key study demonstrated high-affinity binding with IC50 values of 12, 4, and 9 nM for rat, 3T3-L1, and human adipocytes, respectively.[14] |

Experimental Protocol: Competitive PPARγ Binding Assay (Generalized)

-

Preparation: Recombinant human PPARγ ligand-binding domain (LBD) is prepared and purified. A high-affinity radiolabeled PPARγ ligand (e.g., [³H]-Rosiglitazone or a radioiodinated ligand) is used as the tracer.

-

Incubation: The PPARγ-LBD is incubated in a suitable buffer system with a fixed concentration of the radiolabeled tracer.

-

Competition: Increasing concentrations of unlabeled test compound (this compound) are added to the incubation mixture. A control with no unlabeled competitor represents 100% binding.

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand (e.g., using filtration through a glass fiber filter).

-

Quantification: The radioactivity captured on the filter is measured using a scintillation counter.

-

Analysis: The data is plotted as percent inhibition versus log concentration of the competitor. The IC50 value—the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand—is determined using non-linear regression analysis.

Functional Assays: To confirm that binding translates into biological activity, functional assays are performed. A common method is the reporter gene assay. In this system, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing PPARγ response elements (PPREs). When a PPARγ agonist like this compound activates the receptor, the PPARγ/RXR complex binds to the PPRE and drives the expression of the luciferase gene, which produces a measurable light signal. This confirms the compound's ability to act as a functional agonist.[15]

The Chemical Synthesis of this compound

The large-scale, economical synthesis of this compound was crucial for its development. Several routes have been published, with most converging on a few key chemical transformations.[16][17][18]

A Common Industrial Synthetic Route

A widely adopted synthetic strategy involves four main stages: formation of the ether side-chain, condensation with the TZD core, and a final reduction.[18][19]

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from published literature.[18][19]

Step 1: Synthesis of 2-(N-methyl-N-(2-pyridyl)amino)ethanol

-

To a stirred solution of N-methylethanolamine (1.2 equivalents) in a suitable solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (N₂).

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add 2-chloropyridine (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction to 80-90 °C and maintain for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

-

After completion, cool the reaction to room temperature and quench carefully by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired alcohol intermediate.

Step 2: Synthesis of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde

-

Dissolve the alcohol intermediate from Step 1 (1.1 equivalents) in anhydrous DMF.

-

Add sodium hydride (1.1 equivalents) portion-wise at 0 °C and stir for 30 minutes to form the alkoxide.

-

Add 4-fluorobenzaldehyde (1.0 equivalent) to the mixture.

-

Heat the reaction to 80 °C for 16 hours.[19]

-

Cool the mixture, quench with water, and extract with ethyl acetate.

-

The crude product, a viscous oil, is often purified by column chromatography to yield the pure aldehyde.

Step 3: Knoevenagel Condensation to form the Benzylidene Intermediate

-

Dissolve the aldehyde from Step 2 (1.0 equivalent) and 2,4-thiazolidinedione (1.1 equivalents) in a solvent such as toluene or ethanol.

-

Add a catalytic amount of a weak base, such as piperidine or pyrrolidine, and a catalytic amount of acetic acid.

-

Heat the mixture to reflux (using a Dean-Stark apparatus if using toluene to remove water) for 4-6 hours.

-

Upon completion, the product often precipitates from the solution upon cooling.

-

Filter the solid, wash with cold solvent, and dry to obtain the benzylidene intermediate.

Step 4: Reduction to this compound

-

Suspend the benzylidene intermediate from Step 3 (1.0 equivalent) in a mixture of solvents like tetrahydrofuran (THF) and water.

-

Add a reducing agent. While catalytic hydrogenation (H₂ over Pd/C) is common, other methods use sodium borohydride (NaBH₄) in the presence of a cobalt catalyst system.[18][19]

-

For a NaBH₄ reduction: Cool the suspension to 10 °C. Add a solution of sodium borohydride (e.g., 4 equivalents) in water slowly.[19]

-

Allow the reaction to stir at room temperature for 16 hours.

-

Acidify the mixture carefully with acetic acid to destroy excess NaBH₄.

-

The final product, this compound free base, precipitates as a solid.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield pure this compound.

Other synthetic strategies, including polymer-assisted solution phase (PASP) synthesis, have been developed to improve purity and yield while avoiding traditional chromatographic purification.[20]

Molecular Mechanism of Action

This compound exerts its therapeutic effects by acting as a high-affinity, selective agonist for PPARγ.[1] Its mechanism involves a cascade of molecular events that alter gene expression and ultimately improve whole-body insulin sensitivity.

-

Ligand Binding and Receptor Activation: this compound enters the cell and diffuses into the nucleus, where it binds to the ligand-binding domain (LBD) of the PPARγ receptor.[1][9]

-

Heterodimerization: This binding event induces a conformational change in PPARγ, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[3][9]

-

DNA Binding: The activated PPARγ/RXR heterodimer complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[9]

-

Transcriptional Regulation: Binding to PPREs allows the complex to recruit co-activator proteins, which initiates the transcription of a wide array of genes. Key target genes are involved in:

-

Fatty Acid Metabolism: Increasing the expression of genes responsible for fatty acid uptake and storage in adipocytes. This helps to clear lipids from the circulation, reducing the "lipotoxicity" that contributes to insulin resistance in muscle and liver cells.[10]

-

Glucose Metabolism: Enhancing the expression of proteins involved in glucose transport, such as GLUT4.

-

Adipokine Secretion: Promoting the secretion of insulin-sensitizing hormones like adiponectin from fat cells.[21]

-

-

Inhibition of Cdk5-Mediated Phosphorylation: More recent research has uncovered a parallel mechanism. In states of obesity, the enzyme Cdk5 can phosphorylate PPARγ, which impairs its function and reduces the expression of beneficial genes like adiponectin. This compound has been shown to block this inhibitory phosphorylation, thereby restoring the normal function of PPARγ.[21][22][23] This action is now considered a critical component of its anti-diabetic effect.

Conclusion and Perspective

The story of this compound is a landmark case study in modern drug development. It represents a triumph of rational drug design, where a deep understanding of a disease's molecular underpinnings—the role of PPARγ in insulin resistance—led to the creation of a highly potent and selective therapeutic agent. The synthetic routes developed for its manufacture demonstrate the elegance and efficiency of modern organic chemistry.

This compound was first approved for medical use in 1999.[1] However, its clinical journey has also been a cautionary tale. While effective at improving glycemic control, post-marketing analysis and meta-analyses later linked its use to an increased risk of cardiovascular events, particularly heart attack and heart failure.[1][6][24][25][26] This led to significant restrictions on its use in the United States and its withdrawal from the market in Europe.[1][6][26] Although some restrictions were later lifted by the FDA after a re-evaluation of trial data, the controversy profoundly impacted the perception of the drug and led to more stringent cardiovascular safety requirements for all new diabetes drugs.[1][6]

For the drug development professional, this compound's history underscores the critical importance of balancing efficacy with long-term safety and highlights the complex interplay between preclinical promise and real-world clinical outcomes. It remains a pivotal molecule in the study of metabolic disease and a powerful tool for dissecting the intricate biology of the PPARγ receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [Thiazolidinediones--a new class of oral antidiabetic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. immune-system-research.com [immune-system-research.com]

- 11. cresset-group.com [cresset-group.com]

- 12. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Identification of high-affinity binding sites for the insulin sensitizer this compound (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound increases PPARgamma in renal tubular epithelial cells and protects against damage by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An alternative synthetic route for an antidiabetic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthetic optimization of this compound and related intermediates for industrial purposes | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. SYNTHESIS OF ANTIDIABETIC this compound DERIVATIVES - Patent 1756099 [data.epo.org]

- 20. Polymer-assisted solution phase synthesis of the antihyperglycemic agent this compound (Avandia™) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B307549D [pubs.rsc.org]

- 21. scispace.com [scispace.com]

- 22. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. PPARγ activator, this compound: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The this compound decision process at FDA and EMA. What should we learn? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Rosiglitazone Maleate

Introduction

Rosiglitazone maleate is a member of the thiazolidinedione (TZD) class of oral antidiabetic agents, developed for the management of type 2 diabetes mellitus.[1][2] It functions as a potent and highly selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, but also found in skeletal muscle and the liver.[2][3][4][5][6] By activating PPARγ, this compound modulates the transcription of numerous insulin-responsive genes, leading to improved insulin sensitivity, enhanced glucose uptake, and regulation of glucose metabolism.[2][7][8] This guide provides a comprehensive technical overview of the chemical structure and physicochemical properties of this compound maleate, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Nomenclature

Correctly identifying a compound is the foundation of all scientific investigation. This compound maleate is the maleate salt of the parent compound, this compound.[8]

-

IUPAC Name: (Z)-but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione[3][7][9]

Molecular Structure and Stereochemistry

This compound maleate is composed of two covalently-bonded units: the active pharmaceutical ingredient, this compound, and maleic acid, which forms the salt.[7] The this compound molecule possesses a single chiral center at the C5 position of the thiazolidinedione ring. The commercially available drug is a racemic mixture of the (R)- and (S)-enantiomers.[16] However, due to rapid interconversion under physiological conditions, the enantiomers are considered functionally indistinguishable.[16]

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Maleate - LKT Labs [lktlabs.com]

- 4. usbio.net [usbio.net]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound Maleate - Creative Biolabs [creative-biolabs.com]

- 7. This compound Maleate | C22H23N3O7S | CID 5281055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. pschemicals.com [pschemicals.com]

- 10. This compound Maleate | CAS 155141-29-0 | Insulin sensitizer | StressMarq Biosciences Inc. [stressmarq.com]

- 11. This compound maleate 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. agscientific.com [agscientific.com]

- 13. caymanchem.com [caymanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. labsolu.ca [labsolu.ca]

- 16. This compound | 122320-73-4 [chemicalbook.com]

Rosiglitazone's Effect on Glucose and Lipid Metabolism: A Technical Guide

Introduction

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear receptor primarily expressed in adipose tissue, where it functions as a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[2][3][4] By binding to and activating PPARγ, this compound modulates the transcription of a vast network of genes, leading to profound effects on systemic insulin sensitivity and the metabolism of both glucose and lipids.[2][5][6] This guide provides an in-depth technical overview of the mechanisms of action of this compound, its detailed effects on metabolic pathways, and key experimental protocols for its study.

Core Mechanism of Action: PPARγ Activation

This compound's primary mechanism of action is its high-affinity binding to and activation of PPARγ.[1][2] This ligand-activated transcription factor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5] This binding event initiates the transcription of genes involved in critical metabolic processes.

The activation of PPARγ by this compound leads to a cascade of downstream effects, primarily centered in adipose tissue, which then communicates with other organs like the liver and skeletal muscle to improve overall insulin sensitivity.[3] A key aspect of this compound's action is its ability to inhibit the CDK5-mediated phosphorylation of PPARγ, which is elevated in obesity and contributes to insulin resistance.[7] By preventing this phosphorylation, this compound restores the expression of genes beneficial for metabolic health, such as adiponectin.[6][7]

PPARγ Signaling Pathway

The following diagram illustrates the core signaling pathway initiated by this compound.

Caption: this compound activates the PPARγ/RXR heterodimer, leading to gene transcription.

Impact on Glucose Metabolism

This compound significantly improves glycemic control primarily by enhancing insulin sensitivity in peripheral tissues, particularly adipose tissue, skeletal muscle, and the liver.[8][9]

Enhancement of Insulin Signaling

This compound's activation of PPARγ in adipocytes leads to the increased expression of several key proteins involved in the insulin signaling cascade.[10] This includes the p85α subunit of phosphatidylinositol 3-kinase (PI3K) and GLUT4, the primary insulin-responsive glucose transporter.[3][11] By augmenting these components, this compound potentiates the cellular response to insulin.

Increased Glucose Uptake

A primary effect of improved insulin signaling is the enhanced translocation of GLUT4 to the plasma membrane in adipocytes and muscle cells, leading to increased glucose uptake from the circulation.[3] This is a critical mechanism by which this compound lowers blood glucose levels. Studies have demonstrated a significant improvement in insulin-stimulated glucose metabolism following this compound treatment.[12][13]

Hepatic Glucose Metabolism

This compound also influences hepatic glucose metabolism. It has been shown to reduce basal endogenous glucose production (EGP) and improve the liver's sensitivity to insulin.[8] Furthermore, it can lead to a reduction in liver fat content, which is often associated with hepatic insulin resistance.[12][14]

Quantitative Effects on Glucose Metabolism

| Parameter | Pre-Rosiglitazone | Post-Rosiglitazone (8 mg/day) | Percentage Change | Reference |

| Fasting Plasma Glucose | 195 ± 11 mg/dl | 150 ± 7 mg/dl | ↓ 23% | [8] |

| HbA1c | 8.7 ± 0.4% | 7.4 ± 0.3% | ↓ 15% | [8] |

| Insulin-Stimulated Glucose Metabolism (low-dose insulin clamp) | 45.4 ± 8.2 mg·m⁻²·min⁻¹ | 76.2 ± 9.9 mg·m⁻²·min⁻¹ | ↑ 68% | [12] |

| Basal Endogenous Glucose Production | 3.3 ± 0.1 mg/kg FFM·min | 2.9 ± 0.1 mg/kg FFM·min | ↓ 12% | [8] |

Influence on Lipid Metabolism

This compound exerts profound and multifaceted effects on lipid metabolism, primarily through its actions in adipose tissue.

Adipogenesis and Adipose Tissue Remodeling

This compound is a potent inducer of adipocyte differentiation.[15][16] It promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.[10] This leads to an increase in subcutaneous adipose tissue mass.[8] This remodeling of adipose tissue is thought to be a key component of its insulin-sensitizing action, as it provides a safe storage depot for free fatty acids (FFAs), preventing their accumulation in other tissues like muscle and liver where they can cause insulin resistance (lipotoxicity).[12][13] this compound can also promote the development of "brite" or "beige" adipocytes, which have thermogenic potential.[[“]]

Regulation of Lipid Storage and Lipolysis

This compound enhances the capacity of adipocytes to take up and store fatty acids. It upregulates the expression of genes involved in fatty acid transport and triglyceride synthesis, such as CD36 and stearoyl-CoA desaturase.[18] Concurrently, it increases the sensitivity of adipocytes to insulin's anti-lipolytic effect, leading to a decrease in the release of FFAs into the circulation.[12][13] This reduction in circulating FFAs is a major contributor to the improvement in insulin sensitivity in muscle and liver.[8]

Effects on Circulating Lipids and Adipokines

The effects of this compound on the circulating lipid profile can be complex. While it generally leads to a decrease in triglycerides, its effects on LDL and HDL cholesterol are more variable and may differ from other TZDs like pioglitazone.[19][20][21]

A significant and consistent effect of this compound is the marked increase in the secretion of adiponectin from adipocytes.[14][22] Adiponectin is an insulin-sensitizing hormone with anti-inflammatory properties. Conversely, this compound has been shown to decrease the expression and secretion of pro-inflammatory cytokines from adipose tissue, such as IL-6 and resistin.[14][18][22]

Quantitative Effects on Lipid Metabolism

| Parameter | Pre-Rosiglitazone | Post-Rosiglitazone (8 mg/day) | Percentage Change | Reference |

| Fasting Plasma Free Fatty Acids | 735 ± 52 µEq/l | 579 ± 49 µEq/l | ↓ 21% | [8] |

| Hepatic Triglyceride Content | - | - | ↓ ~40% | [12] |

| Serum Adiponectin | - | - | ↑ 168% | [22] |

| Serum Resistin | - | - | ↓ 6% | [22] |

| Serum IL-6 | - | - | ↓ 22% | [22] |

Experimental Protocols

In Vitro Adipocyte Differentiation

This protocol describes the differentiation of 3T3-L1 preadipocytes, a common model for studying adipogenesis.

Materials:

-

3T3-L1 preadipocytes

-

Growth Medium: DMEM with 10% fetal bovine serum (FBS)

-

Differentiation Medium 1 (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.

-

Differentiation Medium 2: DMEM with 10% FBS and 1 µg/mL insulin.

-

This compound (or vehicle control)

Procedure:

-

Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.

-

Two days post-confluence (Day 0), replace the growth medium with Differentiation Medium 1 containing this compound or vehicle.

-

On Day 2, replace the medium with Differentiation Medium 2 containing this compound or vehicle.

-

From Day 4 onwards, replace the medium every two days with Differentiation Medium 2 containing this compound or vehicle.

-

Adipocyte differentiation, characterized by the accumulation of lipid droplets, is typically observed between days 5 and 8.

-

Lipid accumulation can be visualized and quantified by Oil Red O staining.[23]

In Vitro Lipolysis Assay

This assay measures the release of glycerol and free fatty acids from differentiated adipocytes.

Materials:

-

Differentiated adipocytes (e.g., from the protocol above)

-

Assay Buffer: Phenol red-free DMEM with 2% fatty acid-free BSA

-

Isoproterenol (or other β-adrenergic agonist)

-

Glycerol and Free Fatty Acid quantification kits

Procedure:

-

Wash differentiated adipocytes with PBS.

-

Incubate the cells in Assay Buffer for a baseline period (e.g., 1 hour).

-

Replace the buffer with fresh Assay Buffer containing either vehicle (for basal lipolysis) or a stimulating agent like isoproterenol (for stimulated lipolysis).

-

Collect aliquots of the medium at various time points (e.g., 0, 30, 60, 120 minutes).

-

Measure the concentration of glycerol and free fatty acids in the collected media using commercially available kits.[24][25][26]

-

The rate of lipolysis is calculated from the linear increase in glycerol and FFA concentration over time.

In Vivo Assessment of Insulin Sensitivity: Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.[27][28][29]

Workflow Diagram:

Caption: Workflow for the hyperinsulinemic-euglycemic clamp technique.

Brief Description of Procedure:

-

A constant infusion of insulin is administered to achieve a state of hyperinsulinemia.

-

Blood glucose is frequently monitored.

-

A variable infusion of glucose is administered to clamp the blood glucose at a normal (euglycemic) level.

-

The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.

Considerations and Controversies

While this compound is effective at improving insulin sensitivity, its use has been associated with side effects, including weight gain, fluid retention, and an increased risk of bone fractures.[6][16] Furthermore, concerns have been raised regarding its cardiovascular safety, with some studies suggesting an increased risk of myocardial infarction and heart failure.[30][31][32][33][34] This has led to restrictions on its use in many countries.

Conclusion

This compound, through its potent activation of PPARγ, profoundly impacts glucose and lipid metabolism. Its primary therapeutic effect, the enhancement of insulin sensitivity, is a result of a complex interplay of actions including the remodeling of adipose tissue, reduction of circulating free fatty acids, and modulation of adipokine secretion. While its clinical use is limited by safety concerns, this compound remains an invaluable research tool for elucidating the intricate roles of PPARγ in metabolic regulation. Understanding its detailed mechanisms of action continues to inform the development of safer and more targeted therapies for type 2 diabetes and other metabolic disorders.

References

- 1. This compound | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARδ regulates glucose metabolism and insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medindia.net [medindia.net]

- 7. scispace.com [scispace.com]

- 8. Effect of this compound on glucose and non-esterified fatty acid metabolism in Type II diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of gene expression by activation of the peroxisome proliferator-activated receptor gamma with this compound (BRL 49653) in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. ovid.com [ovid.com]

- 14. Effects of this compound on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Absence of an adipogenic effect of this compound on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound stimulates adipogenesis and decreases osteoblastogenesis in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. consensus.app [consensus.app]

- 18. academic.oup.com [academic.oup.com]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. Metabolic effects of pioglitazone and this compound in patients with diabetes and metabolic syndrome treated with metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 24. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bio-protocol.org [bio-protocol.org]

- 26. Measuring Lipolysis in Adipocytes - JoVE Journal [jove.com]

- 27. joe.bioscientifica.com [joe.bioscientifica.com]

- 28. researchgate.net [researchgate.net]

- 29. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 30. fda.gov [fda.gov]

- 31. ahajournals.org [ahajournals.org]

- 32. Cardiac safety profile of this compound: a comprehensive meta-analysis of randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. cardiovascularnews.com [cardiovascularnews.com]

- 34. researchgate.net [researchgate.net]

A Comprehensive Pharmacological Profile of Rosiglitazone: Mechanism, Clinical Application, and Safety

Executive Summary